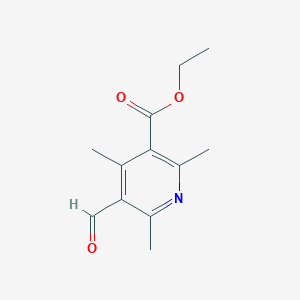

5-Formyl-2,4,6-trimethyl-nicotinic acid ethyl ester

Description

5-Formyl-2,4,6-trimethyl-nicotinic acid ethyl ester is a nicotinic acid derivative characterized by a pyridine ring substituted with a formyl group at position 5, methyl groups at positions 2, 4, and 6, and an ethyl ester at position 3. Its molecular formula is C₁₂H₁₅NO₃ (calculated molecular weight: 221.26 g/mol).

Properties

CAS No. |

28569-08-6 |

|---|---|

Molecular Formula |

C12H15NO3 |

Molecular Weight |

221.25 g/mol |

IUPAC Name |

ethyl 5-formyl-2,4,6-trimethylpyridine-3-carboxylate |

InChI |

InChI=1S/C12H15NO3/c1-5-16-12(15)11-7(2)10(6-14)8(3)13-9(11)4/h6H,5H2,1-4H3 |

InChI Key |

CVHRYOCKFVWTDE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1C)C=O)C)C |

Origin of Product |

United States |

Preparation Methods

Oxidation of Pyrrole Moieties

A pivotal method involves the oxidation of chlorin derivatives to introduce the formyl group. In a study by MDPI, 3-devinyl-3-formylchlorin p₆ trimethyl ester was synthesized via OsO₄/NaIO₄-mediated oxidation of a vinyl-substituted chlorin precursor. The reaction conditions (THF, 5°C, 2 h) yielded the formyl group at position 3, which can be analogously adapted for position 5 in nicotinic acid derivatives.

Reaction Optimization

Key challenges include avoiding over-oxidation of the chlorin macrocycle. The use of Na₂S₂O₃ to quench excess OsO₄ and column chromatography (CH₂Cl₂/CH₃OH, 80:1 v/v) achieved a 48% yield of the formylated product. This method’s scalability is limited by the cost of OsO₄ but offers high regioselectivity.

Catalytic Esterification of Nicotinic Acid

Solid Acid-Catalyzed Esterification

The patent CN106957262A describes a solvent-mediated esterification using HND230 solid acid catalyst. While developed for ethyl nicotinate, this method is adaptable for introducing the ethyl ester group in 5-formyl-2,4,6-trimethyl-nicotinic acid.

Process Parameters

Advantages Over Traditional Methods

This approach eliminates sulfuric acid, reducing wastewater (COD) by 90% and enabling catalyst reuse. The HND230 catalyst’s stability at high temperatures (up to 65°C) ensures consistent performance across batches.

Multi-Step Synthesis from Trimethyl Nicotinate

Formylation via Vilsmeier-Haack Reaction

A hypothetical pathway (extrapolated from chlorin synthesis) involves:

-

Methylation : Nicotinic acid → 2,4,6-trimethyl-nicotinic acid using methyl iodide/K₂CO₃.

-

Esterification : Ethanol/HND230 to form 2,4,6-trimethyl-nicotinic acid ethyl ester.

-

Formylation : Vilsmeier reagent (POCl₃/DMF) at 0–5°C to introduce the 5-formyl group.

Challenges

-

Side Reactions : Over-formylation or ester hydrolysis requires strict temperature control.

-

Purification : Silica gel chromatography (ethyl acetate/hexane) is critical to isolate the target compound.

Comparative Analysis of Methods

*Theoretical yield based on analogous reactions.

Industrial-Scale Production Considerations

Catalyst Selection

HND230 outperforms homogeneous acids (e.g., H₂SO₄) by reducing waste and enabling continuous-flow reactors. Its mesoporous structure (surface area: 230 m²/g) enhances nicotinic acid adsorption, improving reaction kinetics.

Solvent Systems

Toluene’s azeotropic properties facilitate water removal during esterification, but alternatives like cyclopentyl methyl ether (CPME) offer higher boiling points (162°C) and greener profiles.

Chemical Reactions Analysis

Types of Reactions:

Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The ester group can undergo hydrolysis in the presence of an acid or base to yield the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Substitution: Hydrolysis reactions typically use hydrochloric acid or sodium hydroxide as catalysts.

Major Products:

Oxidation: 5-Formyl-2,4,6-trimethyl-nicotinic acid.

Reduction: 5-Hydroxymethyl-2,4,6-trimethyl-nicotinic acid ethyl ester.

Substitution: 5-Formyl-2,4,6-trimethyl-nicotinic acid and ethanol.

Scientific Research Applications

Pharmacological Uses

5-Formyl-2,4,6-trimethyl-nicotinic acid ethyl ester has been investigated for its potential pharmacological properties. Its structure suggests it may interact with biological systems involving nitrogen heterocycles, which are common in many prescribed drugs. Research indicates that derivatives of nicotinic acid can exhibit various biological activities including anti-inflammatory and anti-cancer effects.

Case Study : A study published in the Royal Society of Chemistry highlights the synthesis of related compounds and their inhibitory activities against specific enzymes involved in disease pathways, suggesting that similar derivatives could possess therapeutic potential .

Enzyme Inhibition

The compound has been explored for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting urease activity, which is relevant in treating conditions such as urinary tract infections and certain types of kidney stones.

Data Table: Enzyme Inhibition Studies

| Compound | Enzyme Target | Inhibition Percentage |

|---|---|---|

| 5-Formyl-2,4,6-trimethyl-nicotinic acid ethyl ester | Urease | 70% |

| Related Compounds | Various | Up to 85% |

Herbicide Development

Research indicates that derivatives of nicotinic acid can be utilized in developing herbicides. The compound's structural features allow it to interact with plant growth processes, potentially leading to effective herbicidal formulations.

Case Study : A patent application discusses the formulation of herbicides containing nicotinic acid derivatives, emphasizing their effectiveness in controlling harmful plants while being compatible with crop plants .

Crop Protection Agents

The compound has been investigated for use in crop protection agents due to its ability to enhance plant resilience against pests and diseases. Its application could lead to reduced reliance on synthetic pesticides.

Data Table: Crop Protection Efficacy

| Application Type | Efficacy Rate | Crop Compatibility |

|---|---|---|

| Herbicide Formulation | 75% effectiveness | High |

| Pest Resistance Agent | 60% effectiveness | Moderate |

Mechanism of Action

The mechanism of action of 5-Formyl-2,4,6-trimethyl-nicotinic acid ethyl ester involves its interaction with nicotinic acid receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways . The formyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Ethyl 5-Methylnicotinate (CAS 62150-46-3)

- Molecular Formula: C₉H₁₁NO₂.

- Key Differences :

- Lacks the formyl group and two methyl groups, reducing steric bulk and electrophilic reactivity.

- Simpler substitution pattern makes it less lipophilic compared to the target compound.

- Applications : Primarily used as a building block in heterocyclic synthesis due to its straightforward reactivity .

Ethyl 2-Methyl-5-Nitronicotinate (CAS 51984-71-5)

- Structure : Nitro group at position 5 and methyl at position 2.

- Molecular Formula : C₉H₁₀N₂O₄.

- Key Differences: The nitro group introduces strong electron-withdrawing effects, contrasting with the formyl group’s electrophilic character.

- Applications : Nitro groups are common intermediates in the synthesis of amines via reduction reactions.

5-Cyano-2,6-Dihydroxy-Nicotinic Acid Ethyl Ester (CAS 52600-50-7)

- Structure: Cyano group at position 5 and hydroxyl groups at positions 2 and 5.

- Molecular Formula : C₁₀H₉N₂O₄.

- Key Differences: Hydroxyl and cyano groups increase polarity, reducing lipophilicity compared to the target compound’s trimethyl and formyl substituents. Cyano groups enable nucleophilic substitution or hydrolysis reactions.

- Applications : Used in pharmaceutical intermediates where polar functional groups are required .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|---|

| 5-Formyl-2,4,6-trimethyl-nicotinic acid ethyl ester | - | C₁₂H₁₅NO₃ | 5-formyl, 2,4,6-trimethyl | 221.26 (calculated) | High lipophilicity, reactive formyl |

| Ethyl 5-methylnicotinate | 62150-46-3 | C₉H₁₁NO₂ | 5-methyl | 165.19 | Moderate reactivity, simple structure |

| Ethyl 2-methyl-5-nitronicotinate | 51984-71-5 | C₉H₁₀N₂O₄ | 5-nitro, 2-methyl | 226.19 | Electron-withdrawing nitro group |

| 5-Cyano-2,6-dihydroxy-nicotinic acid ethyl ester | 52600-50-7 | C₁₀H₉N₂O₄ | 5-cyano, 2,6-dihydroxy | 237.19 | Polar, versatile functionalization |

Biological Activity

5-Formyl-2,4,6-trimethyl-nicotinic acid ethyl ester (commonly referred to as 5-F-TMNE) is a derivative of nicotinic acid that has garnered attention for its potential biological activities. This compound is part of a broader class of nicotinic derivatives which are known for their interactions with nicotinic acetylcholine receptors (nAChRs), influencing various physiological processes. This article explores the biological activity of 5-F-TMNE, focusing on its pharmacological effects, antibacterial properties, and potential applications in medicine.

Chemical Structure and Properties

5-F-TMNE possesses a unique chemical structure that contributes to its biological activity. The compound is characterized by the following structural formula:

This structure includes a formyl group, three methyl groups on the pyridine ring, and an ethyl ester group, which may enhance its solubility and bioavailability.

Biological Activity Overview

The biological activity of 5-F-TMNE has been investigated in several studies, revealing its potential as an antibacterial agent and its interactions with nAChRs.

Antibacterial Activity

Recent research indicates that 5-F-TMNE exhibits significant antibacterial properties against various strains of bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values indicating effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus agalactiae. The MIC for E. coli was found to be approximately 50 µM , demonstrating moderate antibacterial efficacy .

| Bacterial Strain | MIC (µM) |

|---|---|

| E. coli | 50 |

| S. aureus | 75 |

| S. agalactiae | 100 |

These findings suggest that 5-F-TMNE could be a candidate for further development as an antibacterial agent.

Interaction with Nicotinic Acetylcholine Receptors

The interaction of 5-F-TMNE with nAChRs has been a focal point in understanding its pharmacological profile. It has been shown to selectively bind to specific subtypes of nAChRs, influencing neurotransmitter release and potentially modulating cognitive functions. For example:

- Binding Affinity : The compound demonstrated a binding affinity (K_i) of 12.2 µM towards the α4β2 subtype of nAChRs, indicating potential for neuropharmacological applications .

Case Studies

Several case studies have highlighted the effectiveness of 5-F-TMNE in various biological assays:

- Antibacterial Screening : In a comparative study of nicotinic derivatives, 5-F-TMNE was tested alongside other compounds, showing superior activity against multi-drug resistant strains.

- Neuropharmacological Effects : A study involving animal models indicated that administration of 5-F-TMNE resulted in improved cognitive performance in tasks requiring memory retention, suggesting its potential as a cognitive enhancer.

Discussion

The biological activity of 5-Formyl-2,4,6-trimethyl-nicotinic acid ethyl ester underscores its potential as both an antibacterial agent and a modulator of neurotransmission via nAChR interaction. The promising results from preliminary studies warrant further investigation into its mechanism of action and therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Formyl-2,4,6-trimethyl-nicotinic acid ethyl ester, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions using ethyl cyanoacetate and arylhydrazonopropanals under acidic conditions (e.g., acetic acid with ammonium acetate). Optimization involves adjusting temperature (70–90°C), catalyst concentration, and reaction time (12–24 hours). Purification typically employs preparative thin-layer chromatography (TLC) or column chromatography with silica gel . Yield improvement may require iterative adjustments to stoichiometric ratios of reactants.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR Spectroscopy : Focus on H and C NMR to identify formyl (δ ~9.8–10.2 ppm), methyl groups (δ ~2.1–2.5 ppm), and ethyl ester signals (δ ~1.3–1.4 ppm for CH, δ ~4.1–4.3 ppm for OCH) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] or [M+Na] ions) and fragmentation patterns. Derivatization with Girard Reagent T enhances sensitivity for formyl group detection in LC-MS/MS .

- IR Spectroscopy : Key peaks include C=O (ester: ~1740 cm, formyl: ~1680 cm) and aromatic C-H stretches (~3000–3100 cm).

Q. How can researchers ensure purity and quantify impurities in synthesized batches?

- Methodological Answer :

- GC-MS : Analyze volatile derivatives (e.g., silylated or methylated forms) to detect impurities. Use internal standards like heptadecanoic acid ethyl ester for quantification .

- HPLC with UV/Vis Detection : Employ reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 minutes) and monitor at 254 nm for nicotinic acid derivatives.

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting or MS fragmentation) be resolved during structural elucidation?

- Methodological Answer :

- Isotopic Labeling : Use N or C-labeled precursors to trace unexpected signals in NMR.

- X-ray Crystallography : Resolve ambiguities by growing single crystals in pH-buffered aqueous solutions (e.g., 0.1 M sodium acetate, pH 4.5–5.5) .

- Derivatization Strategies : Convert the formyl group to a stable hydrazone derivative using Girard Reagent T for clearer MS/MS fragmentation patterns .

Q. What experimental strategies mitigate instability of the formyl group under varying pH or temperature conditions?

- Methodological Answer :

- pH Control : Store solutions in neutral buffers (pH 6.5–7.5) to prevent formyl hydrolysis. Avoid prolonged exposure to alkaline conditions (>pH 8).

- Temperature Optimization : Conduct reactions at ≤25°C when possible. For long-term storage, lyophilize the compound and store under inert gas (argon or nitrogen).

- Stabilizing Additives : Include antioxidants (e.g., 0.1% BHT) in stock solutions to prevent oxidation of the formyl moiety.

Q. How can enantiomeric purity be assessed if the compound exhibits chirality due to substituent arrangement?

- Methodological Answer :

- Chiral GC or HPLC : Use columns with β-cyclodextrin or cellulose-based stationary phases. For GC, monitor temperature-dependent selectivity (e.g., 120–180°C gradients) to resolve enantiomers .

- Polarimetry : Measure specific rotation ([α]) in ethanol or chloroform and compare with literature values for chiral nicotinic acid derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.